Researchers using aliphatic enones or dihydrochalcones encounter loss of reactivity. Chalcone (CAS 94-41-7) provides the essential α,β-unsaturated ketone scaffold free from steric/electronic bias. • Predictable Michael acceptor and UV chromophore for photochemistry • 88% epoxide conversion in 10 min under phase-transfer conditions • -1.4 V vs SCE reduction potential enables selective electrosynthesis of flavanones • Shipped with certificate of analysis.
Chalcone (1,3-diphenyl-2-propen-1-one, CAS 94-41-7) is the foundational α,β-unsaturated ketone linking two aromatic rings, serving as the core scaffold for the chalconoid class of compounds [1]. In industrial and laboratory procurement, it is primarily sourced as a highly versatile precursor for the synthesis of flavonoids, pyrazolines, epoxides, and complex heterocycles. Its extended π-conjugation system imparts strong UV absorbance, making it valuable in photochemistry and materials science [2]. As the unsubstituted parent compound, chalcone provides a predictable baseline for Michael additions, Claisen-Schmidt condensations, and electrochemical reductions, free from the electronic and steric biases introduced by ring substitutions [1].
Substituting unsubstituted chalcone with aliphatic enones, saturated dihydrochalcones, or pre-cyclized flavanones frequently leads to synthetic failure or loss of function[1]. Aliphatic analogs lack the necessary resonance stabilization for radical-based dimerizations, while dihydrochalcones completely lose the α,β-unsaturated double bond required for Michael additions and UV absorption [2]. Furthermore, attempting to use isomerized flavanones in electrochemical pathways often results in irreversible ether cleavage rather than controlled reduction[3]. Consequently, procuring the exact open-chain, fully conjugated chalcone is mandatory for workflows relying on its specific reduction potential, chromophore integrity, and precise reactivity as a Michael acceptor.
In visible-light-driven reductive cyclodimerization over heterogeneous carbon nitride photocatalysts, the aromatic structure of unsubstituted chalcone provides critical resonance stabilization to intermediary radicals. Electrochemical measurements demonstrate that chalcone possesses a reduction potential of -1.4 V vs SCE [1]. In contrast, aliphatic chalcones and methyl cinnamate exhibit significantly more negative reduction potentials (-1.7 to -2.2 V vs SCE). Because of this thermodynamic barrier, aliphatic enones fail to yield cyclopentanoles under identical photocatalytic conditions, whereas chalcone successfully dimerizes [1].
| Evidence Dimension | Electrochemical Reduction Potential (Ered) |
| Target Compound Data | -1.4 V vs SCE (Chalcone) |
| Comparator Or Baseline | -1.7 to -2.2 V vs SCE (Aliphatic chalcones / methyl cinnamate) |
| Quantified Difference | 0.3 to 0.8 V less negative reduction potential |
| Conditions | Acetonitrile with (n-Bu)4N+ClO4- (0.1M) supporting electrolyte |
Procurement of the aromatic chalcone is essential for photoredox cyclodimerization workflows, as aliphatic analogs are thermodynamically prohibited from forming the required radical intermediates.
Chalcone serves as a superior starting material for the controlled electrosynthesis of flavonoids compared to pre-cyclized flavanones. Under bulk electrolysis, the open-chain chalcone undergoes a proton-coupled electron transfer (PCET) at -1.47 V vs SCE, which can be directed to form flavanone in the presence of proton donors[1]. Conversely, cyclic voltammetry of flavanone reveals an irreversible reduction peak at -1.50 V, corresponding to the destructive cleavage of the ether moiety [1]. Starting with the open-chain chalcone allows precise electrochemical control over the cyclization cascade without premature degradation of the C-O bond.
| Evidence Dimension | Electrochemical Reduction Pathway |
| Target Compound Data | Controlled PCET cyclization at -1.47 V vs SCE |
| Comparator Or Baseline | Irreversible ether cleavage at -1.50 V vs SCE (Flavanone) |
| Quantified Difference | Reversible/controlled ring closure vs. irreversible ring opening |
| Conditions | Cyclic voltammetry and bulk electrolysis in the presence of proton donors |
Chemists designing electrochemical routes to complex flavonoids must procure the open-chain chalcone to avoid the irreversible ether cleavage that plagues the direct reduction of pre-cyclized flavanones.
The α,β-unsaturated carbonyl system linking the two aromatic rings in chalcone provides an extended conjugated chromophore essential for UV absorption. Spectrophotometric analyses show that chalcones exhibit strong absorption in the UVB-UVA region due to n → π* and π → π* transitions [1]. Reduction of the double bond to form dihydrochalcones disrupts this conjugation, drastically reducing the molar extinction coefficient in this region. For instance, while chalcone maintains high absorbance suitable for photoprotective applications, dihydrochalcones exhibit a near-complete loss of the primary long-wavelength absorption band [2].
| Evidence Dimension | UV Absorption Profile |
| Target Compound Data | Strong UVB-UVA absorption (extended π-conjugation) |
| Comparator Or Baseline | Negligible absorption in the same range (Dihydrochalcone) |
| Quantified Difference | Loss of primary long-wavelength absorption band upon saturation of the α,β double bond |
| Conditions | Standard UV-Vis spectrophotometry in ethanol/methanol at 10 µM |
For applications requiring a robust UV chromophore, such as photoinitiators or photoprotective formulations, buyers must specify the unsaturated chalcone rather than its saturated dihydrochalcone analog.
Unsubstituted chalcone is the benchmark substrate for green epoxidation protocols. In a biphasic water/heptane system utilizing dodecyltrimethylammonium bromide (DTAB) as a phase-transfer catalyst and aqueous hydrogen peroxide, chalcone achieves an 88% yield of chalcone epoxide within 10 minutes[1]. The empirical rate law shows a 0.74 order with respect to chalcone concentration, with an apparent activation energy of 25.9 kJ/mol [1]. While heavily substituted analogs can suffer from steric hindrance or electronic deactivation, the unsubstituted baseline provides a highly predictable and rapid kinetic profile.
| Evidence Dimension | Epoxidation Yield and Time |
| Target Compound Data | 88% yield in 10 minutes |
| Comparator Or Baseline | Variable yields and longer reaction times (Sterically hindered substituted analogs) |
| Quantified Difference | Highly rapid conversion (10 min) under mild biphasic conditions |
| Conditions | Water/heptane biphasic medium, H2O2 oxidant, NaOH base, DTAB surfactant |
For laboratories scaling up α,β-epoxyketone synthesis, unsubstituted chalcone provides a kinetically optimized, high-yield benchmark that minimizes reaction time and solvent waste.
Due to its favorable reduction potential (-1.4 V vs SCE) and resonance-stabilized radical intermediates, chalcone is the optimal precursor for synthesizing complex cyclopentanoles via visible-light-driven reductive cyclodimerization, an application where aliphatic enones fail[1].
Chalcone is the required starting material for the controlled electrosynthesis of flavanones and related heterocycles. Starting with the open-chain chalcone allows for precise proton-coupled electron transfer (PCET) cyclization, avoiding the irreversible ether cleavage that occurs when reducing pre-cyclized flavanones [2].
The extended π-conjugation of the α,β-unsaturated ketone makes chalcone highly suitable for integration into UV-absorbing materials, photoprotective formulations, and photoinitiator systems, offering significantly higher molar extinction coefficients in the UVB-UVA range than saturated dihydrochalcones [3].
In the development of green chemistry workflows, particularly biphasic phase-transfer epoxidations, unsubstituted chalcone serves as the kinetic benchmark, reliably yielding 88% epoxide conversion in just 10 minutes without the steric complications of substituted analogs[4].
Irritant
Merck Index, 11th Edition, 2028
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